molecular formula C9H9N3O2 B12005579 1-ethyl-6-nitro-1H-benzimidazole CAS No. 90349-16-9

1-ethyl-6-nitro-1H-benzimidazole

Cat. No.: B12005579
CAS No.: 90349-16-9
M. Wt: 191.19 g/mol
InChI Key: SPYBNKTYLRKYAD-UHFFFAOYSA-N
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Description

1-ethyl-6-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound It consists of a benzimidazole core, which is a fused ring system containing both benzene and imidazole rings, with an ethyl group at the first position and a nitro group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-6-nitro-1H-benzimidazole can be synthesized through several methods. One common approach involves the nitration of 1-ethylbenzimidazole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.

Another synthetic route involves the cyclization of o-phenylenediamine with ethyl nitroacetate. This method involves heating the reactants in the presence of a suitable catalyst, such as acetic acid, to promote the formation of the benzimidazole ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. Continuous flow reactors and advanced separation techniques, such as crystallization and chromatography, are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong bases can lead to the formation of different alkyl derivatives.

    Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of quinone-like structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 1-ethyl-6-amino-1H-benzimidazole.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

    Oxidation: Quinone-like derivatives of benzimidazole.

Scientific Research Applications

1-ethyl-6-nitro-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-6-nitro-1H-benzimidazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or modulating receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The benzimidazole core can bind to specific sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

1-ethyl-6-nitro-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-methyl-6-nitro-1H-benzimidazole: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.

    2-ethyl-6-nitro-1H-benzimidazole: The ethyl group is at the second position, which can influence the compound’s chemical properties and applications.

    1-ethyl-5-nitro-1H-benzimidazole: The nitro group is at the fifth position, leading to different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity, stability, and interaction with biological targets.

Properties

CAS No.

90349-16-9

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-ethyl-6-nitrobenzimidazole

InChI

InChI=1S/C9H9N3O2/c1-2-11-6-10-8-4-3-7(12(13)14)5-9(8)11/h3-6H,2H2,1H3

InChI Key

SPYBNKTYLRKYAD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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